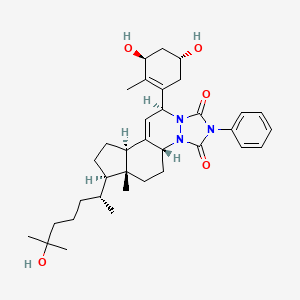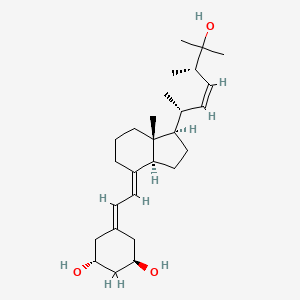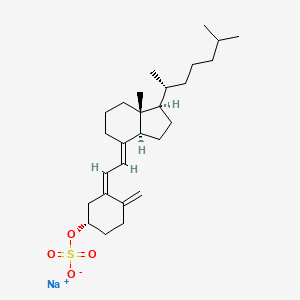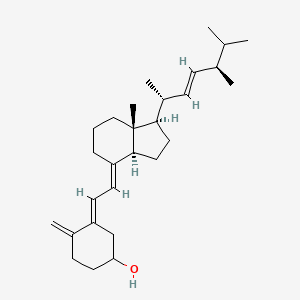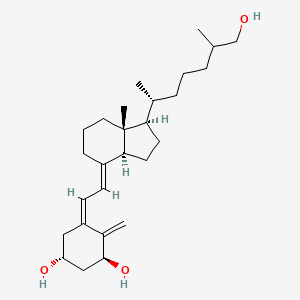
Isradipine d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isradipine d6 is a deuterated form of isradipine, a dihydropyridine calcium channel blocker. It is primarily used in the treatment of hypertension and angina pectoris. The deuterated version, this compound, contains six deuterium atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isradipine d6 involves the incorporation of deuterium atoms into the isradipine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using a catalyst to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Isradipine d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Isradipine d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study deuterium effects on chemical reactions.
Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated drugs.
Medicine: Used in pharmacokinetic studies to understand the drug’s behavior in the body and improve its therapeutic efficacy.
Industry: Applied in the development of new pharmaceuticals with enhanced properties.
Wirkmechanismus
Isradipine d6 exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and arterial smooth muscle cells. This inhibition leads to:
Vasodilation: Relaxation of vascular smooth muscle, resulting in reduced blood pressure.
Increased Myocardial Oxygen Delivery: Enhanced oxygen delivery to the heart muscle, which is beneficial in treating angina pectoris.
Vergleich Mit ähnlichen Verbindungen
Isradipine d6 is compared with other dihydropyridine calcium channel blockers, such as:
Amlodipine: Known for its long half-life and once-daily dosing.
Nifedipine: Used for its rapid onset of action in treating hypertension and angina.
Felodipine: Similar to isradipine but with different pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which can enhance the compound’s metabolic stability and reduce the rate of metabolic degradation, potentially leading to improved therapeutic outcomes.
Eigenschaften
CAS-Nummer |
1261398-97-3 |
|---|---|
Molekularformel |
C19H15N3O5D6 |
Molekulargewicht |
377.43 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
75695-93-1 (unlabelled) |
Tag |
Isradipine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


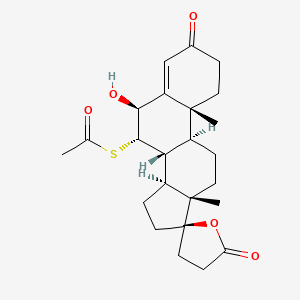


![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)
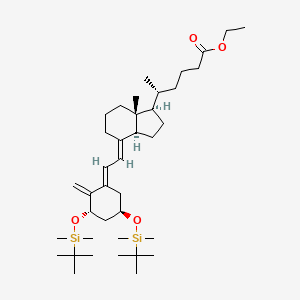
![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)

